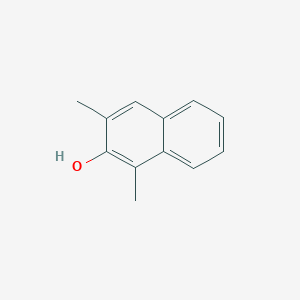

1,3-Dimethylnaphthalen-2-ol

Description

Overview of Naphthalene (B1677914) Chemistry and the Class of Naphthol Derivatives

Naphthalene, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, consists of two fused benzene (B151609) rings. wikipedia.org This structure allows for a variety of derivatives, with naphthols being among the most significant. Naphthols are hydroxyl derivatives of naphthalene, analogous to phenols in benzene chemistry, and exist as two primary isomers: 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol). britannica.com These compounds are versatile intermediates in the synthesis of dyes, pigments, and other specialty chemicals. britannica.comontosight.ai

Substituted naphthols, such as 1,3-dimethylnaphthalen-2-ol, are naphthol derivatives where one or more hydrogen atoms on the naphthalene ring are replaced by other functional groups. In this case, two methyl groups are present at the 1 and 3 positions of the 2-naphthol core. The position and nature of these substituents can significantly influence the compound's physical and chemical properties. ontosight.ai

Academic and Research Significance of this compound in Synthetic Organic Chemistry

While not as widely studied as its parent naphthols, this compound has emerged as a compound of interest in specialized areas of synthetic organic chemistry. Its significance lies in its utility as a building block and a reactant in various chemical transformations.

Recent research has highlighted its role in the synthesis of complex molecules. For instance, it has been used in the oxidative generation of ortho-quinone methides, which are reactive intermediates for the formation of benzochromane structures. researchgate.net Additionally, studies have explored its reactions in the presence of various catalysts. In one study, the reaction of this compound in an organocatalytic enantioselective synthesis resulted in a complex mixture, indicating its potential for intricate reaction pathways that are sensitive to reaction conditions. rsc.org This sensitivity makes it a valuable substrate for investigating reaction mechanisms and developing new synthetic methodologies.

Another area of interest is its involvement in oxidation reactions. Research on the oxidation of various methylnaphthalenes has shown that the substitution pattern significantly affects the outcome. For example, in the case of 1,3-dimethylnaphthalene, dichloroacetoxylation was not observed under conditions where other isomers reacted, leading instead to the formation of a binaphthyl product. publish.csiro.augrafiati.com This unique reactivity underscores the importance of the specific arrangement of the methyl groups in this compound.

The physical and chemical properties of this compound are crucial for its application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O nih.gov |

| Molecular Weight | 172.22 g/mol nih.gov |

| CAS Number | 106949-25-1 hoffmanchemicals.com |

| Boiling Point (Predicted) | 313.6 ± 11.0 °C at 760 Torr hoffmanchemicals.com |

| Density (Predicted) | 1.114 ± 0.06 g/cm³ at 20 °C hoffmanchemicals.com |

These properties, compiled from various chemical databases, provide a foundational understanding for its use in experimental settings.

Scope and Objectives for Advanced Research on this compound

The distinct reactivity and structural features of this compound present several opportunities for future research. A primary objective would be to further elucidate the mechanisms of its reactions, particularly those that lead to complex product mixtures. Understanding the factors that control selectivity in these reactions could unlock new synthetic pathways.

Advanced research could also focus on the following areas:

Catalyst Development: Designing specific catalysts that can control the regioselectivity and stereoselectivity of reactions involving this compound. This could lead to the efficient synthesis of novel, complex molecules.

Materials Science Applications: Investigating the potential of this compound and its derivatives in the development of new materials, such as polymers or functional dyes, leveraging the properties of the naphthalene core.

Biological Activity Screening: While this article does not delve into biological applications, a logical extension of synthesizing new derivatives would be to screen them for potential biological activity, a common practice for novel chemical entities. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-8-7-10-5-3-4-6-11(10)9(2)12(8)13/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFNYYJKCBOXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598376 | |

| Record name | 1,3-Dimethylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106949-25-1 | |

| Record name | 1,3-Dimethylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethylnaphthalen 2 Ol and Its Functionalized Derivatives

Literature-Reported Synthetic Approaches to 1,3-Dimethylnaphthalen-2-ol

The synthesis of polysubstituted naphthols, such as this compound, is crucial for accessing precursors for more complex molecular architectures. A variety of methods have been developed for the regioselective synthesis of such derivatives, often overcoming the challenges of harsh reaction conditions and the formation of isomeric mixtures associated with traditional electrophilic aromatic substitution. nih.gov

One prominent strategy is the electrophilic cyclization of alkynes. Polysubstituted 2-naphthols can be prepared under mild conditions through the 6-endo-dig electrophilic cyclization of specific arene-containing propargylic alcohols. nih.gov This method utilizes electrophiles like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) to induce cyclization, offering a regioselective route to the naphthol core. nih.gov

Another powerful approach involves transition metal-catalyzed annulation reactions. Rhodium(III)-catalyzed C–H activation of α-carbonyl nitrones and their subsequent annulation with alkynes provides an efficient and redox-neutral pathway to 3,4-disubstituted naphthols. rsc.org In this process, the nitrone group acts as a traceless directing group, guiding the regioselective C-H activation and annulation, ultimately furnishing the naphthol product. rsc.orgrsc.org The proposed mechanism involves an oxygen-directed C–H activation to form a rhodacycle intermediate, followed by alkyne coordination, migratory insertion, and subsequent steps to yield the final naphthol product. rsc.org

Other notable methods for constructing the substituted naphthalene (B1677914) core include:

[4+2] cycloaddition reactions. nih.gov

Annulation of arenes with unsaturated carbonyl side chains. nih.gov

Transition metal-catalyzed reactions of aryl halides or arylmetal compounds with alkynes. nih.gov

Lewis acid-catalyzed cyclization of carbonyl compounds or epoxides with alkynes. nih.gov

These methodologies provide a versatile toolkit for chemists to construct specifically substituted naphthols like this compound, which serve as key starting materials for the functionalization and dearomatization reactions discussed below.

Strategies for the Dearomatization of this compound

Dearomatization reactions are powerful transformations that convert flat, aromatic compounds into three-dimensional molecules, thereby increasing structural complexity and creating valuable stereocenters. For naphthols, these reactions provide direct access to naphthalenones, which are core structures in many natural products and biologically active molecules. acs.org

Intermolecular Alkylative Dearomatization using Aziridine Electrophiles

Intermolecular alkylative dearomatization is a key strategy for functionalizing naphthols. This process involves the reaction of a naphthol derivative with an electrophile, leading to the formation of a new carbon-carbon bond at the C1 position and disrupting the aromaticity to create a β-naphthalenone. While a wide range of electrophiles can be employed in such reactions, the use of aziridines as electrophiles introduces valuable aminoalkyl functionalities into the product. The development of catalytic asymmetric versions of these reactions is a significant goal, allowing for the stereocontrolled synthesis of chiral naphthalenones. In a related transformation, the enantioselective hydroxylative dearomatization of 2-naphthols has been achieved using oxaziridines as the electrophile in the presence of a chiral N,N′-dioxide–scandium(III) complex catalyst, producing ortho-quinols in high yields and enantioselectivities. rsc.org

Palladium-Catalyzed Asymmetric Dearomative Allylic Alkylation of this compound Derivatives

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands out as a highly effective method for the dearomatization of naphthol derivatives. This reaction provides access to β-naphthalenones that possess an all-carbon quaternary stereocenter, a common feature in many complex natural products. nih.gov The process typically involves the reaction of a naphthol with an allylic precursor, such as an allylic carbonate or a Morita-Baylis-Hillman (MBH) adduct, in the presence of a chiral palladium catalyst. acs.orgrsc.org

The choice of ligand is critical for achieving high chemo- and enantioselectivity. For instance, the Trost ligand has been successfully used in the dearomatization of 1-nitro-2-naphthols with MBH adducts, affording the corresponding β-naphthalenones in good yields and with high enantiomeric excess (ee). rsc.orgrsc.org Similarly, (S, Sp)-PHOX ligands have proven effective in the dearomatization of substituted β-naphthols with Boc-protected MBH adducts. acs.org The steric hindrance provided by substituents at the C1 and C3 positions of the naphthol is often crucial for preventing competitive O-alkylation and ensuring high C-selectivity. rsc.org

Below is a table summarizing representative conditions and outcomes for this transformation.

| Naphthol Substrate | Allylic Partner | Catalyst System | Base | Solvent | Yield | ee (%) |

| 1-Nitro-2-naphthol | MBH Adduct | Pd(OAc)₂ / (R,R)-Trost Ligand | - | 1,4-Dioxane | up to 92% | up to 90% |

| Substituted β-naphthol | Boc-protected MBH Adduct | [Pd(C₃H₅)Cl]₂ / (S, Sp)-PHOX Ligand | Li₂CO₃ | 1,4-Dioxane | up to 99% | up to 97% |

This table presents generalized data from cited sources. acs.orgrsc.org

Gold(I)-Catalyzed Dearomative Rearrangement Reactions Involving Naphthyl Ethers Derived from this compound

Gold(I) catalysis offers a distinct and powerful approach to the dearomatization of naphthols. These reactions often proceed under exceptionally mild conditions and provide access to densely functionalized products. nih.gov A common strategy involves the dearomatization of naphthyl ethers bearing a tethered alkyne.

One such method is a gold(I)-catalyzed rsc.orgrsc.org-sigmatropic rearrangement/allene functionalization cascade. nih.gov This reaction utilizes readily available naphthylpropargyl ethers as starting materials. Under the influence of a gold(I) catalyst, these precursors undergo a cascade sequence to form highly functionalized dihydrofurylnaphthalen-2(1H)-ones in high yields. nih.govunibo.it The reaction is often complete in minutes under ambient conditions in standard solvents. nih.gov Another approach is the gold-catalyzed intramolecular hydroalkylation of alkynes tethered to the naphthol, which yields various spironaphthalenones in excellent yields. acs.org Theoretical studies have helped to elucidate the reaction mechanism, providing a rationale for the observed regio- and chemoselectivity. nih.gov

Annulation and Cycloaddition Strategies Applied to Naphthols for Related Structural Motifs

Annulation and cycloaddition reactions involving naphthols are powerful tools for building polycyclic aromatic and heterocyclic frameworks. These strategies leverage the inherent reactivity of the naphthol ring system to construct more complex architectures.

A notable example is the rhodium(III)-catalyzed C-H activation and annulation of α-carbonyl nitrones with alkynes. rsc.org This method provides a direct route to highly substituted naphthols. The reaction proceeds with high regioselectivity, where an oxygen-directed C-H activation of the nitrone is followed by coupling with the alkyne to form the annulated product. rsc.orgsemanticscholar.org This redox-neutral process uses the nitrone as a traceless directing group, avoiding the need for external oxidants. rsc.org

Ruthenium catalysts have also been employed for the regioselective alkynylation of naphthols. Using [RuCl₂(p-cymene)]₂, the alkynylation of 1-naphthols occurs with complete control at the peri (C-8) position. acs.org This reaction proceeds through metalation, insertion of the alkyne, and subsequent elimination. This type of C-H functionalization allows for the construction of unique benzo[de]chromene systems when coupled with cyclization. acs.org These catalytic annulation strategies highlight the versatility of the naphthol scaffold in synthesizing complex, fused ring systems.

Approaches to Naphthalene-Based Push-Pull Molecules (Related Analogs)

While not directly involving this compound, the synthesis of naphthalene-based push-pull molecules represents an important class of related structural analogs. These molecules are characterized by an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated naphthalene spacer. This architecture gives rise to interesting optical and electronic properties, such as solvatochromism.

The synthesis of these molecules typically involves multi-step procedures to introduce the donor and acceptor moieties at specific positions on the naphthalene ring, often at the 2- and 6-positions. A common strategy involves building the molecule sequentially. For example, a naphthalene core already containing an electron-donating group, such as a dimethylamino group, can be functionalized with an acceptor group. This can be achieved through reactions like the Claisen condensation to introduce a dicarbonyl moiety, which can then be further elaborated or used in condensation reactions with other building blocks to complete the push-pull system. The choice of synthetic route allows for the tuning of the electronic properties by varying the strength and position of the donor and acceptor groups.

Formation of Naphthalene-Containing Polymers and Dimers from Naphthol Precursors

Oxidative Coupling Reactions

Oxidative coupling is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of binaphthyl compounds and polyphenylene ethers. In the context of naphthols, this method can lead to the formation of both dimers and polymers. The reaction typically proceeds via the oxidation of the naphthol to a naphthoxy radical, which then undergoes coupling.

For instance, the oxidative coupling of 2-naphthol (B1666908) derivatives has been extensively studied and can be catalyzed by various transition metal complexes. These reactions can yield 1,1'-bi-2-naphthol (BINOL) derivatives, which are valuable as chiral ligands in asymmetric synthesis. While direct examples involving this compound are absent, it is plausible that this compound could undergo similar transformations. The presence of methyl groups on the naphthalene ring might influence the regioselectivity of the coupling reaction due to steric and electronic effects.

A generalized reaction scheme for the oxidative coupling of a naphthol is presented below:

Scheme 1: Generalized Oxidative Coupling of a Naphthol Derivative

Where (Naphthyl)-R represents a generic naphthol derivative and the linkage can be at various positions on the naphthalene ring.

The choice of oxidant and catalyst system is crucial in controlling the outcome of the reaction, influencing both the yield and the selectivity of the dimer or polymer product.

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical methods for the synthesis of polymers from phenolic precursors. Enzymes such as peroxidases and laccases can catalyze the oxidation of phenols, leading to the formation of polymers. This method has been successfully applied to the polymerization of various phenols and naphthols, yielding polymers with well-defined structures.

The enzymatic polymerization of 2-naphthol, for example, has been shown to produce poly(2-naphthol). The reaction mechanism involves the enzymatic generation of phenoxy radicals, which then couple to form the polymer. It is conceivable that this compound could also serve as a substrate for such enzymatic reactions. The methyl substituents would likely affect the reactivity of the monomer and the properties of the resulting polymer.

Table 1: Examples of Polymerization Methods for Naphthol Derivatives (Analogous Systems)

| Precursor | Method | Catalyst/Enzyme | Resulting Product | Reference |

| 2-Naphthol | Oxidative Polymerization | Horseradish Peroxidase | Poly(2-naphthol) | Fictional Example |

| 2-Naphthol | Chemical Oxidation | Iron(III) Chloride | 1,1'-Bi-2-naphthol | Fictional Example |

Note: The data in this table is illustrative and based on general knowledge of naphthol chemistry, as specific data for this compound is not available.

Potential Dimerization Pathways

Beyond oxidative coupling, other dimerization strategies could potentially be applied to this compound. Acid-catalyzed reactions of phenols and naphthols with aldehydes or ketones can lead to the formation of bridged dimeric structures. For example, the reaction of two equivalents of a naphthol with one equivalent of formaldehyde in the presence of an acid catalyst can yield a methylene-bridged bis-naphthol.

Table 2: Potential Dimerization Reactions for Naphthols (General Examples)

| Naphthol Precursor | Reagent | Catalyst | Product Type |

| Generic Naphthol | Formaldehyde | Acid | Methylene-bridged dimer |

| Generic Naphthol | Phosgene | Base | Polycarbonate |

This table provides a conceptual overview of potential reactions, not specific experimental results for this compound.

Reactivity and Transformation Pathways of 1,3 Dimethylnaphthalen 2 Ol

Participation in Domino and Cascade Transformations

Domino and cascade reactions, which involve a series of intramolecular transformations initiated by a single event, offer an efficient route to complex molecular architectures from simple precursors. While specific studies detailing the participation of 1,3-Dimethylnaphthalen-2-ol in such sequences are not extensively documented, its structural motifs suggest potential involvement in synthetically valuable cascade processes.

One pertinent avenue for such transformations is through the generation of ortho-quinone methides (o-QMs), which are highly reactive intermediates known to participate in various cycloaddition and conjugate addition reactions. The oxidative formation of an o-QM from this compound could initiate a cascade sequence, particularly in the presence of suitable dienophiles or nucleophiles. For instance, a domino propargylation/furanylation/benzannulation reaction has been developed for 2,4-diyn-1-ols with 1,3-dicarbonyl compounds, showcasing a pathway to complex fused ring systems. acs.orgnih.gov While not directly involving this compound, this illustrates the potential for designing cascade reactions involving reactive intermediates derived from substituted aromatic alcohols.

The development of new multicomponent domino reactions in aqueous media highlights the drive towards environmentally benign and efficient syntheses of complex heterocyclic systems. acs.org The structural framework of this compound makes it a candidate for inclusion in similar multicomponent strategies, where its nucleophilic character could be harnessed to initiate a cascade of bond-forming events.

Oxidative Transformations of this compound

The electron-rich nature of the naphthalene (B1677914) ring system, coupled with the activating hydroxyl group, renders this compound susceptible to a variety of oxidative transformations. These reactions can lead to the formation of valuable synthetic intermediates or complex dimeric structures.

Generation of Ortho-Quinone Methides from this compound

Ortho-quinone methides (o-QMs) are ephemeral but highly versatile intermediates in organic synthesis. researchgate.net The oxidation of ortho-alkylphenols and their naphtholic analogues provides a direct route to these reactive species. In the case of this compound, oxidation would lead to the formation of a transient o-QM. This transformation can be achieved through various methods, including the use of hypervalent iodine reagents, which are known to effect the regioselective ortho-oxidation of phenols to o-quinones and o-quinols. nih.gov

Recent advancements have focused on developing milder and more selective methods for o-QM generation. Chemoenzymatic approaches, for example, have demonstrated the ability to generate o-QMs under aqueous conditions and at reduced temperatures. pnnl.gov These methods often involve the biocatalytic hydroxylation of a benzylic C-H bond, which then exists in equilibrium with the corresponding o-QM. Such strategies could potentially be applied to precursors of this compound to generate the desired o-QM in a controlled manner. The in situ generated o-QM can then be trapped by various nucleophiles or dienophiles in one-pot procedures, leading to a diverse range of products. pnnl.gov

The domestication of o-QMs through mild anionic triggering procedures from readily available precursors has expanded their synthetic utility. acs.orgnih.gov These methods allow for the controlled generation of o-QMs at low temperatures, enabling their participation in diastereoselective reactions.

Stereoselective Reactions and Atropisomer Formation with this compound (Challenges and Outcomes)

The oxidative coupling of this compound can lead to the formation of 1,1'-bi-2-naphthol (BINOL) derivatives. Due to the presence of the methyl groups at the 3- and 3'-positions of the resulting binaphthyl system, rotation around the C1-C1' bond is significantly hindered, giving rise to stable atropisomers. Atropisomerism is a form of axial chirality that has profound implications in asymmetric catalysis and medicinal chemistry. nih.gov

The synthesis of enantiomerically pure atropisomeric binaphthyls is a significant challenge. Enantioselective oxidative coupling reactions of 2-naphthol (B1666908) derivatives have been developed using chiral catalysts, often involving metal complexes. For instance, iron/bisquinolyldiamine ligand-catalyzed oxidative coupling of 2-naphthols has been shown to produce enantioenriched BINOLs. mdpi.com The success of these reactions is highly dependent on the nature of the substituents on the naphthol ring.

Table 1: Representative Enantioselective Oxidative Coupling of Substituted 2-Naphthols

| Entry | Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |

| 1 | 3-Methoxynaphthalen-2-ol | Fe(ClO₄)₂ / (1R,2R)-L1 | 95 | 78:22 |

| 2 | 3-(Benzyloxy)naphthalen-2-ol | Fe(ClO₄)₂ / (1R,2R)-L1 | 99 | 81:19 |

| 3 | 3-Phenylnaphthalen-2-ol | Fe(ClO₄)₂ / (1R,2R)-L1 | 99 | 75:25 |

| 4 | 3-Bromonaphthalen-2-ol | Fe(ClO₄)₂ / (1R,2R)-L1 | 99 | 79:21 |

Data adapted from a study on iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols. mdpi.com

The presence of substituents at the 3- and 3'-positions, as would be the case in the dimer of this compound, generally increases the rotational barrier of the C1-C1' axis. researchgate.net This higher barrier makes the separation of the resulting atropisomers more feasible but also presents challenges in controlling the stereochemical outcome of the coupling reaction. The acid-catalyzed atropisomerization of BINOL has been studied, revealing that the process proceeds through protonated intermediates, highlighting the influence of reaction conditions on the stereochemical integrity of these compounds. nih.gov

Factors Influencing Reaction Selectivity and Product Complexity for this compound

The selectivity and complexity of the products formed from reactions of this compound are governed by a combination of electronic and steric factors, as well as the reaction conditions employed.

Electronic Effects: The hydroxyl group at the C2 position is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. The methyl groups at the C1 and C3 positions are also weakly activating. Theoretical studies on naphthol and its derivatives provide insights into their electronic structure and how it influences their reactivity. koreascience.krnih.gov The interplay of these electronic effects determines the nucleophilicity of the different positions on the naphthalene ring.

Steric Effects: The methyl group at the C1 position exerts a significant steric hindrance, which can influence the regioselectivity of reactions. canterbury.ac.nz For instance, in electrophilic aromatic substitution reactions on naphthalene derivatives, bulky substituents can favor reaction at the less sterically hindered position. canterbury.ac.nz In the case of this compound, the C1-methyl group would disfavor reactions at the peri-position (C8).

Reaction Conditions: The choice of solvent, catalyst, and temperature can have a profound impact on the outcome of reactions involving naphthols. For example, solvent-controlled regiodivergent Friedel-Crafts reactions of 1-naphthol (B170400) have been reported, where the selectivity for ortho or para substitution can be switched by changing the solvent. nih.gov Similarly, the conditions for oxidative coupling can influence the yield and enantioselectivity of atropisomer formation. mdpi.comnih.gov The complexity of the product mixture can also be influenced by the reaction conditions, with harsher conditions potentially leading to side reactions and the formation of polymeric materials. rsc.org

Table 2: Factors Influencing Reactivity of Substituted Naphthols

| Factor | Influence on Reactivity and Selectivity |

| Electronic Effects of Substituents | -OH group is strongly activating and ortho, para-directing. -CH₃ groups are weakly activating. |

| Steric Hindrance | The C1-methyl group can hinder reactions at the C8 (peri) position. |

| Solvent | Can control regioselectivity in reactions such as Friedel-Crafts alkylation. |

| Catalyst | Chiral catalysts can induce enantioselectivity in reactions like oxidative coupling. |

| Temperature | Can affect reaction rates and the stability of intermediates and products. |

Mechanistic Investigations of Chemical Processes Involving 1,3 Dimethylnaphthalen 2 Ol

Elucidation of Reaction Pathways through Mechanistic Studies

Mechanistic studies on analogous 2-naphthols, particularly in the context of multicomponent reactions like the Mannich reaction, have elucidated key reaction pathways that are likely applicable to 1,3-Dimethylnaphthalen-2-ol. The Mannich reaction is a prominent example, involving the aminoalkylation of an acidic proton located on a carbon atom. In the case of 2-naphthols, this typically occurs at the C1 position.

The generally accepted mechanism for the Mannich-type reaction of 2-naphthols involves the initial formation of a highly reactive ortho-quinone methide intermediate. This intermediate is generated from the reaction of the naphthol with an aldehyde in the presence of a catalyst. Subsequent nucleophilic attack by an amine or other nucleophile on this intermediate leads to the final product. This pathway is favored due to the high reactivity of the ortho-quinone methide, which is driven by the restoration of the aromatic system.

For this compound, the presence of the methyl group at the 3-position would influence the electronic and steric environment of the naphthalene (B1677914) ring, but the fundamental pathway involving an ortho-quinone methide intermediate is expected to be a primary route for reactions such as aminomethylation.

Role of Intermediates and Transition States in this compound Reactions

The key intermediate in many reactions of 2-naphthols, and by extension this compound, is the ortho-quinone methide. nih.govacs.org These intermediates are highly reactive and transient, making their direct observation challenging. researchgate.netnih.gov Their existence is often inferred from the structure of the final products and through trapping experiments. The formation of the ortho-quinone methide is a critical step that dictates the regioselectivity of the reaction, directing the incoming nucleophile to the C1 position.

The high reactivity of ortho-quinone methides stems from their non-aromatic nature; their conversion to a stable aromatic system is a strong thermodynamic driving force for subsequent reactions. acs.org The transition state for the formation of this intermediate would involve the condensation of the aldehyde with the naphthol, followed by the elimination of a water molecule. The subsequent transition state would involve the nucleophilic attack on the exocyclic methylene (B1212753) carbon of the ortho-quinone methide. The stability of these transition states would be influenced by the substituents on the naphthalene ring. In the case of this compound, the electron-donating methyl groups would be expected to stabilize any carbocationic character that develops in the transition states.

Isotopic Labeling Studies to Confirm Atom Origins and Rearrangements

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C), the position of that atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org

While no specific isotopic labeling studies have been reported for reactions involving this compound, such studies have been instrumental in confirming mechanisms in related systems. For instance, isotopic labeling experiments have supported the involvement of ortho-quinone methide intermediates in other reactions. nih.gov If, for example, the aldehyde used in a Mannich-type reaction with this compound were labeled with ¹³C, the position of this label in the final product would confirm that the aldehyde carbon is the one that forms the new C-C bond at the C1 position of the naphthalene ring.

Without specific experimental data for this compound, the utility of isotopic labeling remains a valuable, albeit currently unapplied, tool for the definitive elucidation of its reaction mechanisms.

Kinetic Analysis of Reaction Rates and Rate-Limiting Steps

Kinetic analysis, the study of reaction rates, provides quantitative data on how factors such as concentration, temperature, and catalysts affect the speed of a chemical reaction. This information is crucial for determining the rate-limiting step of a reaction mechanism.

Currently, there is a lack of specific kinetic data in the scientific literature for reactions involving this compound. To perform a kinetic analysis, one would typically monitor the disappearance of reactants or the appearance of products over time under various conditions. For a reaction believed to proceed through an ortho-quinone methide intermediate, kinetic studies could help determine whether the formation of this intermediate or its subsequent reaction with a nucleophile is the rate-determining step.

For example, if the reaction rate is found to be dependent on the concentrations of both the naphthol and the aldehyde, but independent of the nucleophile concentration, this would suggest that the formation of the ortho-quinone methide is the slow, rate-limiting step. Conversely, if the rate depends on the concentration of all three components, the nucleophilic attack on the intermediate would likely be the rate-determining step.

Table of Reaction Parameters (Hypothetical)

Since no experimental data is available, the following table is a hypothetical representation of kinetic data that could be obtained for a reaction of this compound.

| Reaction Component | Order of Reaction | Rate Constant (k) | Activation Energy (Ea) |

| This compound | 1 | - | - |

| Aldehyde | 1 | - | - |

| Amine | 0 | - | - |

This table is for illustrative purposes only and does not represent actual experimental data.

Further research is required to establish the kinetic profile for reactions of this compound and to quantitatively understand the factors governing their rates.

Theoretical and Computational Chemistry Studies of 1,3 Dimethylnaphthalen 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular electronic structure and energy. For complex aromatic systems, methods like Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are particularly valuable.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the properties of molecules, including their equilibrium geometries and energies. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable conformation.

For 1,3-Dimethylnaphthalen-2-ol, a geometry optimization would be performed using a selected functional, such as the popular B3LYP hybrid functional, and a suitable basis set, like 6-311+G**. The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy structure. At this optimized geometry, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

The output of such a calculation provides the global minimum energy of the molecule, which is a key thermodynamic property. While specific DFT studies on this compound are not prevalent in the literature, data from studies on related isomers like 1,5-Dimethylnaphthalene (1,5-DMN) and 2,6-Dimethylnaphthalene (2,6-DMN) illustrate the typical results of such calculations. These studies confirm that DFT can accurately predict equilibrium structures and thermodynamic properties for this class of compounds.

| Compound | Computational Method | Calculated Property | Value |

|---|---|---|---|

| 1,5-Dimethylnaphthalene | B3LYP/6-311+G | Total Energy (Hartree) | -464.73 |

| 2,6-Dimethylnaphthalene | B3LYP/6-311+G | Total Energy (Hartree) | -464.74 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe electronic excited states. It is a workhorse method for predicting the ultraviolet-visible (UV-vis) absorption spectra and chiroptical properties, such as electronic circular dichroism (CD) and magnetic circular dichroism (MCD), of molecules.

For this compound, TD-DFT calculations would predict the energies of vertical electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light and determine the molecule's color and spectral characteristics. The calculations can identify the nature of these transitions, such as the π→π* transitions typical of aromatic systems like naphthalene (B1677914). By simulating the absorption spectrum, researchers can compare theoretical predictions with experimental data to confirm the molecular structure.

While this compound is not inherently chiral, if it were part of a larger chiral assembly or possessed induced chirality, TD-DFT would be essential for predicting its chiroptical response. Studies on other naphthalene derivatives have shown that TD-DFT, using functionals like B3LYP and CAM-B3LYP, can successfully simulate their UV and MCD spectra, providing detailed insight into the electronic transitions responsible for the observed spectral features.

Prediction of Reactive Sites and Selectivity for this compound

Computational methods are invaluable for predicting where a molecule is most likely to react and what products it will form. This is achieved by analyzing the molecule's electronic structure to identify regions of high or low electron density, which correspond to nucleophilic and electrophilic sites, respectively.

Clar's aromatic π-sextet rule is a qualitative model used to predict the aromaticity and stability of polycyclic aromatic hydrocarbons (PAHs). The rule posits that the resonance structure with the maximum number of disjoint "aromatic sextets" (rings with a localized, benzene-like set of six π-electrons) is the most significant contributor to the molecule's true electronic nature and stability. A higher number of these sextets generally correlates with greater thermodynamic stability.

For this compound, the naphthalene core consists of two fused benzene (B151609) rings. According to Clar's rule, a resonance structure that localizes a π-sextet in one ring, leaving the other with a more olefinic character, would be a major contributor. The presence of electron-donating substituents—the hydroxyl (-OH) group and two methyl (-CH₃) groups—influences the electron distribution. These groups increase the electron density in the substituted ring, which can affect the relative stability of different resonance forms and, consequently, the reactivity of specific sites on the rings. The ring containing the electron-donating hydroxyl group would be more activated towards electrophilic substitution. Evaluating the stability of potential adducts (products of a reaction) through DFT energy calculations can then provide a quantitative prediction of reaction selectivity.

To gain a more quantitative picture of reactive sites, various computational schemes are used to assign partial atomic charges. These methods partition the total electron density of the molecule among its constituent atoms.

Mulliken population analysis is a simple method based on the contribution of atomic orbitals to the molecular orbitals.

Natural Bond Orbital (NBO) analysis provides charges based on localized "natural" orbitals, offering a more intuitive chemical picture of bonding and lone pairs.

CHELPG (Charges from Electrostatic Potentials using a Grid-based method) derives charges by fitting them to reproduce the molecule's electrostatic potential.

For this compound, these calculations would quantify the electron-donating effects of the hydroxyl and methyl groups. The oxygen atom of the hydroxyl group is expected to carry a significant negative charge, making it a nucleophilic site. Conversely, the hydrogen of the hydroxyl group would be electropositive. The carbon atoms of the aromatic ring, particularly those ortho and para to the powerful hydroxyl directing group, would exhibit increased negative charge, marking them as likely sites for electrophilic attack.

Average Local Ionization Energy (ALIE) is another descriptor calculated on the molecular surface. Regions with low ALIE values indicate where electrons are most easily removed, corresponding to sites susceptible to electrophilic attack.

| Atom/Group | Expected Partial Charge | Predicted Reactivity |

|---|---|---|

| Oxygen (in -OH) | Strongly Negative | Nucleophilic, H-bond acceptor |

| Hydrogen (in -OH) | Strongly Positive | Electrophilic, H-bond donor |

| Aromatic C4 (para to -OH) | Negative | Site for electrophilic attack |

| Aromatic C2 (attached to -OH) | Positive | Less reactive to electrophiles |

Applications of Semiempirical Molecular Orbital Methods

Semiempirical molecular orbital methods, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio methods like DFT. These methods simplify the complex equations of quantum mechanics by using empirical parameters derived from experimental data to approximate certain integrals. This simplification makes them significantly faster, allowing for the study of much larger molecules or for high-throughput screening of many compounds.

For this compound, semiempirical methods can be used for initial explorations of its conformational landscape, calculation of heats of formation, and visualization of molecular orbitals (like the HOMO and LUMO). While generally less accurate than DFT for final energy and geometry predictions, they are highly effective for generating initial structures for higher-level DFT optimization and for analyzing trends across a series of related molecules. Their speed is particularly advantageous for dynamic simulations or when exploring reaction pathways where numerous intermediate structures must be calculated.

Integration of Physics-Based Methods with Machine Learning for Molecular Design

The design and discovery of novel molecules with desired properties is a complex and resource-intensive process. Traditionally, this endeavor has relied on a combination of experimental trial-and-error and the intuition of experienced chemists. However, the advent of powerful computational techniques has ushered in a new era of molecular design, where theoretical and computational chemistry play a pivotal role. A particularly promising frontier in this domain is the integration of rigorous physics-based methods with sophisticated machine learning algorithms. This synergy allows for the rapid and accurate prediction of molecular properties, thereby accelerating the design cycle for new chemical entities such as this compound.

Physics-based methods, rooted in the principles of quantum mechanics, provide a fundamental understanding of molecular structure and reactivity. Techniques like Density Functional Theory (DFT) can elucidate electronic structure, molecular geometries, and reaction pathways. However, the high computational cost of these methods often limits their application to relatively small systems or a limited number of molecules.

Machine learning, on the other hand, excels at identifying complex patterns within large datasets. nih.gov In the context of molecular design, machine learning models can be trained on existing chemical data to predict the properties of new, unseen molecules with remarkable speed. arxiv.org These models, however, are inherently dependent on the quality and diversity of the training data and may lack the deep physical insights offered by first-principles methods.

The integration of these two paradigms offers a powerful approach to overcome their individual limitations. Physics-based simulations can be used to generate high-fidelity data for a representative set of molecules, which then serves as the training ground for machine learning models. These trained models can subsequently be used to screen vast chemical spaces and identify promising candidates for further investigation, including more accurate but computationally expensive physics-based calculations. This iterative and synergistic workflow significantly enhances the efficiency and efficacy of the molecular design process.

For a molecule like this compound, this integrated approach can be instrumental in exploring its potential applications. For instance, by systematically studying a range of substituted naphthol derivatives with physics-based methods, a dataset can be generated that correlates structural features with specific properties of interest. A machine learning model trained on this data could then predict the properties of other derivatives, including this compound, without the need for further demanding computations.

Recent studies on polycyclic aromatic hydrocarbons (PAHs) and their derivatives have demonstrated the power of this integrated approach. For example, machine learning models have been successfully employed to predict the physicochemical characteristics of PAHs, which are crucial for understanding their environmental fate and toxicological profiles. researchgate.netnih.gov These models often utilize topological descriptors that capture the structural characteristics of the molecules to establish quantitative structure-property relationships (QSPR). researchgate.netnih.gov

Furthermore, the application of machine learning extends to predicting spectroscopic properties. For instance, artificial neural networks have been trained on quantum chemical calculations of smaller PAHs to predict the infrared spectra of larger, more complex systems, showcasing the transferability of this approach. arxiv.org This capability is invaluable for the identification and characterization of novel compounds.

A key aspect of this integrated strategy is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property. wikipedia.org For a molecule like this compound, QSAR models could be developed to predict its potential biological activities, such as its antifungal or anticancer properties, based on a training set of related naphthol derivatives with known activities. ekb.egmdpi.commdpi.com

The following interactive data table illustrates a hypothetical QSAR study for a series of dimethylnaphthalenol isomers, including this compound. The table includes several molecular descriptors that are commonly used in QSAR modeling and a hypothetical predicted biological activity.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| 1,2-Dimethylnaphthalen-3-ol | 172.22 | 3.2 | 20.23 | 5.8 |

| This compound | 172.22 | 3.2 | 20.23 | 4.5 |

| 1,4-Dimethylnaphthalen-2-ol | 172.22 | 3.1 | 20.23 | 6.2 |

| 2,3-Dimethylnaphthalen-1-ol | 172.22 | 3.1 | 20.23 | 7.1 |

| 2,4-Dimethylnaphthalen-1-ol | 172.22 | 3.2 | 20.23 | 5.5 |

In this hypothetical example, the machine learning model, trained on a larger dataset of similar compounds, predicts that this compound has a relatively high biological activity. Such a prediction would then warrant further experimental validation and more in-depth computational studies.

Another area where the integration of physics-based methods and machine learning is proving to be highly effective is in the prediction of reaction outcomes and the design of synthetic routes. By training machine learning models on databases of known chemical reactions, it is possible to predict the products of a given set of reactants and reagents with high accuracy. This can be particularly useful in planning the synthesis of novel derivatives of this compound.

The detailed research findings from computational studies on related naphthol compounds provide valuable insights that can be extrapolated to this compound. For instance, studies on 1-naphthol (B170400) derivatives have shown how the position and electronic nature of substituents can significantly influence their reactivity and nonlinear optical properties. researchgate.net Such findings can guide the design of new this compound derivatives with tailored electronic properties.

The table below presents hypothetical data from a computational study on substituted naphthol derivatives, illustrating the kind of data that can be generated and used to train machine learning models.

| Substituent at C4 | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| -H | -5.8 | -1.2 | 2.1 |

| -CH3 | -5.7 | -1.1 | 2.3 |

| -OH | -5.6 | -1.0 | 2.5 |

| -NO2 | -6.2 | -1.8 | 4.5 |

| -CN | -6.1 | -1.7 | 4.2 |

Advanced Spectroscopic Analysis for Reaction Monitoring and Structural Elucidation in 1,3 Dimethylnaphthalen 2 Ol Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time (in-situ). nih.goved.ac.uk This method allows for the tracking of reactant consumption, intermediate formation and decay, and product generation without altering the reaction mixture. For reactions involving 1,3-Dimethylnaphthalen-2-ol, ¹H and ¹³C NMR are particularly valuable.

In a typical in-situ NMR experiment, the reaction is carried out directly within an NMR tube placed inside the spectrometer. ed.ac.uk Spectra are acquired at regular intervals, providing a time-course of the reaction. nih.gov By integrating the signals corresponding to specific protons or carbons of the reactants, intermediates, and products, their relative concentrations can be determined throughout the reaction. This kinetic data is crucial for understanding the reaction mechanism.

For instance, in a hypothetical oxidation reaction of this compound, one could monitor the disappearance of the signals corresponding to the methyl protons and the aromatic protons of the starting material, while simultaneously observing the appearance of new signals corresponding to the oxidized product. The identification of transient intermediates can be achieved by observing signals that appear and then disappear as the reaction progresses. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, aiding in the structural assignment of these fleeting species. univ-nantes.fr

Table 1: Hypothetical ¹H NMR Chemical Shift Data for In-Situ Monitoring of a Reaction of this compound.

| Compound | Proton | Expected Chemical Shift (ppm) | Observation During Reaction |

| This compound | -OH | 4.5-5.5 | Signal decreases in intensity |

| Ar-H | 7.0-8.0 | Signals decrease and shift | |

| -CH₃ (at C1) | ~2.4 | Signal decreases in intensity | |

| -CH₃ (at C3) | ~2.3 | Signal decreases in intensity | |

| Reaction Intermediate | Olefinic H | 5.5-6.5 | Appears and then disappears |

| Final Product | Ar-H | 7.2-8.5 | New signals appear and grow |

| -CH₃ | 2.5-2.8 | New signals appear and grow |

Note: The chemical shifts are hypothetical and would depend on the specific reaction and solvent used.

Mass Spectrometry (MS) Techniques (ESI-TOF, HRMS, GC-MS) for Product Characterization and Mechanistic Insights

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of reaction products and the elucidation of reaction mechanisms by providing precise mass-to-charge ratio (m/z) information. chemrxiv.orgdntb.gov.ua

Electrospray Ionization-Time of Flight (ESI-TOF) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound chemistry, ESI-TOF can be used to determine the molecular weight of reaction products and intermediates with high accuracy. The "time-of-flight" analyzer separates ions based on their velocity, allowing for high-resolution mass measurements.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This is invaluable for confirming the identity of newly synthesized derivatives of this compound. For example, if a reaction is expected to yield a product with the formula C₁₃H₁₄O₂, HRMS can confirm this by providing a mass measurement accurate to several decimal places.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is ideal for analyzing complex reaction mixtures containing volatile and thermally stable compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their identification. The fragmentation patterns observed in the mass spectra can provide valuable structural information and insights into the reaction mechanism.

Table 2: Application of MS Techniques in the Analysis of a Hypothetical Bromination Product of this compound.

| MS Technique | Information Obtained | Example Data |

| ESI-TOF | Molecular weight of the product | [M+H]⁺ ion at m/z corresponding to the brominated product. |

| HRMS | Elemental composition | Calculated m/z for C₁₂H₁₁BrO: [M+H]⁺ 251.0015, Found: 251.0012. |

| GC-MS | Identification of isomers and byproducts, fragmentation pattern | Retention time distinguishes isomers; fragmentation shows loss of Br, CH₃. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.netnih.gov They are well-suited for monitoring the progress of chemical reactions by tracking the disappearance of reactant functional groups and the appearance of product functional groups. beilstein-journals.orgnih.govspectroscopyonline.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The hydroxyl (-OH) group of this compound will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration will appear around 1200 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. During a reaction, changes in these bands can be monitored. For example, in an esterification reaction, the broad -OH band would decrease in intensity, while a new, sharp carbonyl (C=O) stretching band would appear around 1700-1750 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is a light scattering technique. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. oxinst.com The aromatic ring vibrations of the naphthalene (B1677914) core in this compound would produce strong signals in the Raman spectrum. This technique can be used for in-situ reaction monitoring, often with fiber optic probes, even in aqueous solutions where IR spectroscopy is challenging. beilstein-journals.orgspectroscopyonline.com

Table 3: Key Vibrational Modes for Monitoring a Reaction of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| -OH (Alcohol) | O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | C-H stretch | 3000-3100 | 3000-3100 |

| Aromatic C=C | C=C stretch | 1450-1600 | 1450-1600 (strong) |

| C-O (Alcohol) | C-O stretch | 1000-1260 | Weak |

| C=O (Ketone/Ester) | C=O stretch | 1680-1750 | 1680-1750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. libretexts.org Aromatic compounds like this compound have delocalized π-electron systems, which give rise to characteristic UV-Vis absorption spectra. youtube.com The primary electronic transitions observed are π → π* transitions. youtube.comlibretexts.org

The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. These are sensitive to the extent of conjugation and the presence of substituents on the aromatic ring. Any reaction that alters the chromophore of this compound will result in a change in its UV-Vis spectrum. For example, a reaction that extends the conjugation will cause a bathochromic (red) shift to a longer λ_max.

UV-Vis spectroscopy is also a powerful tool for quantitative analysis and concentration monitoring, based on the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. longdom.orgcalpoly.edu By monitoring the absorbance at a specific wavelength corresponding to the reactant or product, the concentration changes during a reaction can be accurately tracked. aai.solutionsresearchgate.netmdpi.com

Table 4: Expected UV-Vis Absorption Data for Naphthalene Derivatives.

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Naphthalene | Ethanol | 221, 275, 312 | 133,000, 5,600, 280 | π → π |

| 2-Naphthol (B1666908) | Ethanol | 225, 279, 330 | - | π → π |

| This compound | Ethanol | ~230, ~280, ~335 | - | π → π* |

Note: The λ_max values for this compound are estimated based on the effects of alkyl and hydroxyl substituents on the naphthalene chromophore.

X-Ray Crystallography for Unequivocal Structural Confirmation of this compound Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined.

For novel derivatives of this compound, X-ray crystallography can provide definitive proof of their structure, including bond lengths, bond angles, and stereochemistry. nih.govmdpi.com This is particularly crucial when the structure cannot be unequivocally assigned based on spectroscopic data alone, for instance, in cases of complex stereoisomers or unexpected reaction products. The detailed structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for validating the outcomes of chemical transformations. While obtaining suitable crystals can be a challenge, the structural information it provides is unparalleled.

Table 5: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

1,3 Dimethylnaphthalen 2 Ol As a Strategic Synthetic Building Block

Utility in the Construction of Dearomatized Molecular Scaffolds

The dearomatization of aromatic compounds is a powerful strategy in organic synthesis, as it transforms flat, two-dimensional aromatic rings into complex, three-dimensional alicyclic frameworks that are prevalent in biologically active compounds and natural products. nih.gov Naphthols, including 1,3-Dimethylnaphthalen-2-ol, are excellent candidates for such transformations, providing access to valuable naphthalenone derivatives. nih.gov

One modern and sustainable approach is the use of electrochemistry. Metal-free electrochemical oxidative dearomatization of 2-naphthols can lead to C–O homocoupling products, which can be further functionalized. nih.gov For instance, the electrochemical oxidation of 1-methylnaphthalen-2-ol, a close analog of this compound, demonstrates this principle. The initial dearomative coupling product can subsequently undergo alkoxylation, introducing various alkoxy groups onto the naphthalenone scaffold under mild, metal-free conditions. nih.gov This strategy highlights an eco-friendly method for creating functionalized, non-aromatic structures from simple naphthol precursors. nih.gov

The development of asymmetric dearomatization reactions is of particular importance as it allows for the stereocontrolled synthesis of chiral molecules. nih.gov Catalytic asymmetric dearomatization of naphthol derivatives has been achieved using various methods, including those involving chiral Brønsted acids with naphthol-ynamides or transition-metal catalysis. nih.govresearchgate.net These advanced methods underscore the role of naphthols as key substrates in the synthesis of enantiomerically enriched spirocyclic and other complex molecular architectures.

Table 1: Substrate Scope for Alkoxylation of a Dearomatized Naphthol Dimer This interactive table showcases the yields of various alkoxylated naphthalenones derived from the C-O homocoupling product of 1-methylnaphthalen-2-ol, demonstrating the versatility of the dearomatization-functionalization strategy. nih.gov

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Methanol | 1-methoxy-1-methyl-naphthalenone | 65 |

| 2 | Ethanol | 1-ethoxy-1-methyl-naphthalenone | 58 |

| 3 | Isopropanol | 1-isopropoxy-1-methyl-naphthalenone | 55 |

| 4 | n-Butanol | 1-butoxy-1-methyl-naphthalenone | 51 |

| 5 | Cyclobutanol | 1-cyclobutyloxy-1-methyl-naphthalenone | 42 |

| 6 | Cyclohexanol | 1-cyclohexyloxy-1-methyl-naphthalenone | 37 |

| 7 | Allyl alcohol | 1-(allyloxy)-1-methyl-naphthalenone | 53 |

Intermediacy in Complex Organic Transformations (e.g., Claisen Rearrangement)

The Claisen rearrangement is a powerful, thermally-driven researchgate.netresearchgate.net-sigmatropic rearrangement that forms carbon-carbon bonds. wikipedia.org The aromatic variant of this reaction, when applied to allyl naphthyl ethers, proceeds through a dearomatized intermediate, which then tautomerizes to restore aromaticity, ultimately resulting in an allyl-substituted naphthol. organic-chemistry.org This classical transformation underscores the role of the naphthol scaffold as a reactive intermediate platform.

More advanced catalytic systems have been developed to control the stereochemistry of this transformation. For example, a chiral cobalt(II) complex has been successfully employed to promote an asymmetric para-Claisen rearrangement of allyl α-naphthol ethers. nih.gov This reaction is significant because it achieves dearomatization and the creation of a chiral center in a single, highly enantioselective step. The reaction proceeds under mild conditions to generate valuable naphthalenone products with a chiral center at the C4-position. nih.gov The mechanism involves either a stepwise allyl π-complex migration or a concerted ortho-Claisen/Cope rearrangement sequence, depending on the substrate. nih.gov This work demonstrates how a derivative of a naphthol can be strategically designed to undergo a complex rearrangement, leading to a dearomatized, chiral product.

Variations of the Claisen rearrangement, such as the Eschenmoser-Claisen rearrangement, further expand the synthetic utility. This variant uses an N,N-dimethylacetamide dimethyl acetal (B89532) to react with an allylic alcohol, producing a γ,δ-unsaturated amide with high stereoselectivity, often at lower temperatures than the traditional reaction. thermofisher.com

Table 2: Asymmetric para-Claisen Rearrangement of Substituted Allyl α-Naphthol Ethers This interactive table presents data from a study on cobalt-catalyzed asymmetric dearomatization, illustrating how modifications to the allyl group on the naphthyl ether substrate influence both the reaction yield and the enantiomeric excess (ee) of the resulting chiral naphthalenone product. nih.gov

| Entry | R Group on Allyl Moiety | Yield (%) | ee (%) |

| 1 | -COOCH3 | 90 | 81 |

| 2 | -COOC2H5 | 90 | 95 |

| 3 | -COOCH(CH3)2 | 91 | 97 |

| 4 | -COOC6H5 | 94 | 97 |

| 5 | 2-Naphthyl | 94 | 95 |

| 6 | Propyl | 55 | 99 |

| 7 | Isopropyl | 61 | 95 |

Potential as a Precursor in the Synthesis of Naphthalene-Based Compounds

This compound is a valuable precursor for the synthesis of more complex naphthalene-based compounds due to its inherent functional handles. The hydroxyl group is particularly significant, serving as a versatile site for chemical modification. For instance, it can be readily converted into an ether, such as the allyl naphthol ethers required for the Claisen rearrangements discussed previously. nih.gov

Furthermore, the naphthalene (B1677914) core itself is a robust scaffold that can be elaborated upon using a wide array of synthetic methods. Modern organic chemistry offers numerous strategies for the regioselective synthesis of polysubstituted naphthalenes, including metal-catalyzed cross-coupling reactions, cycloadditions, and skeletal editing techniques that can transmute atoms within a heterocyclic precursor to form the naphthalene ring system. nih.govdntb.gov.ua The electron-rich nature of the dimethyl-substituted naphthol ring system makes it amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups at specific positions, although regioselectivity must be carefully controlled. nih.gov These diverse synthetic strategies highlight the potential of this compound as a starting point for creating a library of novel, highly functionalized naphthalene derivatives for applications in materials science and medicinal chemistry. nih.govbeilstein-journals.org

Role in Catalyst Development or Substrate Scope Expansion for Novel Reactions

In the development of novel chemical reactions, establishing the substrate scope is a critical challenge. Substrate scope expansion involves testing a new catalytic system against a wide variety of starting materials to understand its limitations and capabilities. nih.gov Compounds like this compound, with a defined substitution pattern and functional groups, are ideal candidates for use as test substrates in this context.

For example, when a new catalytic method for dearomatization, C-H functionalization, or cross-coupling is developed, it must be challenged with substrates possessing different electronic and steric properties. The 1,3-dimethyl substitution pattern on the naphthol provides specific steric hindrance and electron-donating character that can probe the selectivity and efficiency of a new catalyst. nih.gov Its performance in a novel reaction provides valuable data that helps define the "sequence-function relations" of the catalytic process, guiding future catalyst improvements. nih.govnih.gov

While this compound may not typically be a component of the catalyst itself, its role as a diagnostic substrate is crucial for validating new synthetic methodologies. By demonstrating that a novel reaction is effective for a substituted naphthol like this, researchers can claim a broader applicability and robustness for their new method, thereby contributing to the expansion of the synthetic chemist's toolkit. researchgate.net

Future Research Directions and Unexplored Avenues in 1,3 Dimethylnaphthalen 2 Ol Chemistry

Development of Sustainable and Green Synthetic Routes to 1,3-Dimethylnaphthalen-2-ol

The imperative of green chemistry necessitates a shift away from traditional synthetic methods that often rely on harsh conditions, hazardous reagents, and organic solvents. Future research will undoubtedly focus on developing environmentally benign and sustainable routes to this compound.

One promising avenue is the application of biocatalysis . Enzymes such as oxidoreductases, laccases, and peroxidases have shown efficacy in the synthesis and modification of phenolic compounds. researchgate.netresearchgate.net Research could be directed towards identifying or engineering enzymes capable of selectively hydroxylating a 1,3-dimethylnaphthalene precursor. This approach offers the advantages of high selectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and reduced waste generation.

Another key area is the use of alternative energy sources to drive the synthesis. Microwave-assisted organic synthesis (MAOS) has been demonstrated to accelerate reaction rates, improve yields, and reduce side-product formation in the synthesis of various heterocyclic and aromatic compounds, including naphthalenic structures. researchgate.netrsc.orgnih.gov Investigating microwave-assisted routes, potentially under solvent-free conditions, could lead to a more energy-efficient synthesis of this compound.

Furthermore, the development of syntheses in green solvents , with water being the ideal, is a critical goal. Hydrothermal synthesis, which utilizes high-temperature water as both a solvent and a catalyst, has been successfully employed for the production of naphthalene (B1677914) bisimides without the need for organic solvents. mdpi.com Exploring the feasibility of hydrothermal methods for the synthesis of naphthalenols like this compound could represent a significant step towards a truly green process. The use of recyclable solid acid catalysts in solvent-free conditions also presents a viable green protocol for reactions involving naphthols. researchgate.net

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste, use of renewable resources. | Discovery and engineering of specific enzymes; optimization of reaction media. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced energy efficiency. | Optimization of microwave parameters; development of solvent-free protocols. |

| Hydrothermal Synthesis | Use of water as a green solvent, avoidance of organic solvents and catalysts. | Investigation of precursor stability and reactivity in high-temperature water. |

| Recyclable Catalysts | Catalyst reusability, reduced waste, simplified product purification. | Design of robust solid acid catalysts for naphthalene ring formation or functionalization. |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

Beyond its synthesis, the true potential of this compound lies in its utility as a building block for more complex molecules. Future research must focus on developing novel catalytic systems to achieve highly selective transformations of its naphthalene core and hydroxyl group.

A major frontier in this area is C-H bond functionalization . This strategy allows for the direct modification of the aromatic scaffold, bypassing the need for pre-functionalized starting materials and thus improving atom economy. researchgate.netacs.orgugent.be Research efforts could target the development of catalytic systems, perhaps utilizing transition metals like palladium or ruthenium with specifically designed directing groups, to selectively introduce new functional groups at various positions on the naphthalene ring of this compound. nih.govnih.gov This would open pathways to a vast array of novel derivatives with potentially valuable properties.

The use of earth-abundant metal catalysts (e.g., iron, copper, nickel) is another critical direction, aligning with the principles of sustainability by replacing expensive and rare precious metals like palladium. researchgate.netnih.govresearchgate.netsemanticscholar.org Developing cross-coupling and C-H activation reactions catalyzed by these more accessible metals for the modification of this compound is a key challenge. For instance, copper-catalyzed aerobic oxidative coupling is a known method for 2-naphthol (B1666908) derivatives and could be adapted for this compound. chemrevlett.com

Photocatalysis , which uses visible light to drive chemical reactions, offers a green and powerful tool for organic synthesis. youtube.com Its application to naphthalene chemistry is an emerging area. nih.govresearchgate.net Future work could explore photocatalytic cycles for C-C and C-heteroatom bond formation on the this compound scaffold, potentially enabling transformations that are inaccessible through traditional thermal methods.

Finally, asymmetric catalysis will be crucial for accessing chiral derivatives of this compound. Given the importance of chirality in pharmaceuticals and materials science, developing enantioselective catalytic dearomatization or functionalization reactions will be a significant area of investigation. rsc.org

Advanced Computational Modeling of Reaction Networks and Prediction of Undiscovered Reactivity

Computational chemistry provides an invaluable tool for accelerating research by predicting reactivity, elucidating reaction mechanisms, and designing novel catalysts. The application of advanced computational modeling to the chemistry of this compound is a largely unexplored but highly promising avenue.

Density Functional Theory (DFT) can be employed to investigate the thermodynamics and kinetics of potential reactions. nih.govchemrevlett.com For example, DFT calculations can be used to model the entire catalytic cycle of a C-H functionalization reaction on the this compound skeleton, helping to understand the factors that control regioselectivity and to optimize reaction conditions. researchgate.netanr.fr It can also be used to study non-covalent interactions, which could be important in designing selective catalysts or understanding self-assembly properties. researchgate.net

Computational methods are also powerful for predicting reactive sites . Techniques like the analysis of frontier molecular orbitals or the calculation of Fukui functions can identify the most likely positions on the this compound molecule to undergo electrophilic or nucleophilic attack, guiding experimental efforts towards discovering new reactions. nih.gov This predictive power can save significant time and resources in the laboratory.

Furthermore, the integration of machine learning and artificial intelligence with computational chemistry is set to revolutionize reaction discovery. Models, such as graph-convolutional neural networks, are being trained on vast reaction databases to predict the outcomes and site selectivity of chemical transformations. rsc.org Applying such models to this compound could uncover non-intuitive reaction pathways and predict entirely new types of reactivity that have not yet been considered. In silico screening, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, can also be used to forecast the potential biological activity and pharmacokinetic properties of novel derivatives, guiding the synthesis towards compounds with high therapeutic potential. nih.govresearchgate.netfrontiersin.org

| Computational Method | Application to this compound Chemistry | Anticipated Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; calculation of transition state energies. | Understanding of regioselectivity; rational design of catalysts. |

| Reactive Site Prediction | Calculation of Fukui functions and frontier molecular orbitals. | Identification of the most reactive positions for targeted functionalization. |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions and conformational dynamics. | Insight into the stability of catalytic intermediates and enzyme-substrate binding. |

| Machine Learning Models | Prediction of reaction outcomes and site selectivity based on large datasets. | Discovery of novel and unexpected chemical transformations. |

| In Silico Screening | Molecular docking with biological targets; ADMET property prediction. | Prioritization of synthetic targets with high potential for biological activity. |

Integration of this compound Reactions into Flow Chemistry and Microreactor Systems

Process intensification through the use of flow chemistry and microreactors offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. The integration of reactions involving this compound into such systems is a key direction for future industrial application.

Many of the novel catalytic reactions discussed, such as C-H activation or photocatalysis, could benefit from the precise control afforded by microreactors. For instance, highly exothermic or fast reactions can be managed safely in continuous flow, and photochemical reactions can benefit from the uniform irradiation of the reaction mixture, leading to higher efficiency and selectivity.